molecular formula C9H14Cl2N4 B7898829 4-Chloro-5-methyl-2-piperazin-1-yl-pyrimidine hydrochloride

4-Chloro-5-methyl-2-piperazin-1-yl-pyrimidine hydrochloride

Cat. No.: B7898829
M. Wt: 249.14 g/mol
InChI Key: HBASLRFPTPBPSO-UHFFFAOYSA-N
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Description

4-Chloro-5-methyl-2-piperazin-1-yl-pyrimidine hydrochloride is a heterocyclic compound that features a pyrimidine ring substituted with a piperazine moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of both chloro and methyl groups on the pyrimidine ring, along with the piperazine substituent, contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-methyl-2-piperazin-1-yl-pyrimidine hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt.

Industrial Production Methods: Industrial production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis, which allows for the efficient and scalable production of piperazine derivatives . These methods are advantageous due to their high yields and the ability to produce large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5-methyl-2-piperazin-1-yl-pyrimidine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine-substituted pyrimidine derivatives.

Scientific Research Applications

4-Chloro-5-methyl-2-piperazin-1-yl-pyrimidine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-5-methyl-2-piperazin-1-yl-pyrimidine hydrochloride involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the substituents on the pyrimidine ring .

Comparison with Similar Compounds

  • 4-Chloro-5-methyl-2-(2-methyl-piperazin-1-yl)-pyrimidine hydrochloride
  • 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxylate
  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)pyrimidine

Comparison: Compared to similar compounds, 4-Chloro-5-methyl-2-piperazin-1-yl-pyrimidine hydrochloride is unique due to the specific positioning of the chloro and methyl groups on the pyrimidine ring, which can influence its chemical reactivity and biological activity. The presence of the piperazine moiety also contributes to its distinct pharmacological profile .

Properties

IUPAC Name

4-chloro-5-methyl-2-piperazin-1-ylpyrimidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN4.ClH/c1-7-6-12-9(13-8(7)10)14-4-2-11-3-5-14;/h6,11H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBASLRFPTPBPSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1Cl)N2CCNCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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